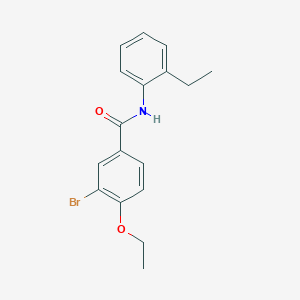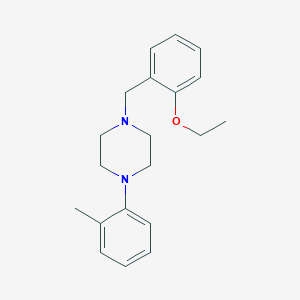
3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and is also known as BPEB. In
作用机制
BPEB acts as a selective sigma-1 receptor agonist, which leads to the modulation of various signaling pathways. It has been shown to enhance the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. BPEB also modulates calcium signaling, which is important for various cellular processes.
Biochemical and Physiological Effects:
BPEB has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases. BPEB has also been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
One of the advantages of using BPEB in lab experiments is its high selectivity for sigma-1 receptors. This allows for the specific modulation of sigma-1 receptor signaling pathways. However, one limitation of using BPEB is its relatively low potency compared to other sigma-1 receptor agonists.
未来方向
There are several future directions for the study of BPEB. One direction is to further explore its potential therapeutic applications in neurodegenerative diseases and pain management. Another direction is to investigate the role of sigma-1 receptors in other physiological processes such as learning and memory. Additionally, the development of more potent sigma-1 receptor agonists based on the structure of BPEB could lead to the discovery of new therapeutic agents.
合成方法
The synthesis of BPEB involves the reaction of 3-bromo-4-ethoxybenzoic acid with 2-ethylphenylamine in the presence of a coupling agent. The reaction takes place in a solvent such as dichloromethane or dimethylformamide. The resulting product is then purified using column chromatography to obtain pure BPEB.
科学研究应用
BPEB has been extensively studied for its potential applications in neuroscience research. It has been shown to selectively bind to sigma-1 receptors, which are known to play a crucial role in various physiological processes such as pain perception, memory, and mood regulation. BPEB has been used as a tool to study the role of sigma-1 receptors in these processes.
属性
IUPAC Name |
3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-12-7-5-6-8-15(12)19-17(20)13-9-10-16(21-4-2)14(18)11-13/h5-11H,3-4H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDSXWJHUAANEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OCC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-[3-(diethylamino)propyl]urea](/img/structure/B5709423.png)
![4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine](/img/structure/B5709434.png)

![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)





![methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5709489.png)

![(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5709511.png)
![methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5709514.png)
